3-Fluoro-4-(3-methylbutanamido)benzoic acid
Overview
Description
3-Fluoro-4-(3-methylbutanamido)benzoic acid is an organic compound with the molecular formula C12H14FNO3 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluoro group at the third position and a 3-methylbutanamido group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-methylbutanamido)benzoic acid typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the fourth position. This is followed by reduction to convert the nitro group to an amino group.
Amidation: The amino group is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the 3-methylbutanamido derivative.
Hydrolysis: The final step involves hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-methylbutanamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Amidation and Esterification: The carboxylic acid group can form amides and esters under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amido and carboxylic acid groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Amidation: Reagents like 3-methylbutanoyl chloride and bases such as triethylamine.
Esterification: Reagents like alcohols and acid catalysts such as sulfuric acid.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Amides and Esters: Formation of amides and esters with different alkyl or aryl groups.
Scientific Research Applications
3-Fluoro-4-(3-methylbutanamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methylbutanamido)benzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, while the amido group can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of the 3-methylbutanamido group.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the 3-methylbutanamido group.
Uniqueness
3-Fluoro-4-(3-methylbutanamido)benzoic acid is unique due to the presence of both the fluoro and 3-methylbutanamido groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-fluoro-4-(3-methylbutanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-7(2)5-11(15)14-10-4-3-8(12(16)17)6-9(10)13/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQDZTPVDSAQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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